molecular formula C6H4Cl2N2O2<br>C6H2Cl2(NO2)(NH2)<br>C6H4Cl2N2O2 B1670479 2,6-Dichloro-4-nitroaniline CAS No. 99-30-9

2,6-Dichloro-4-nitroaniline

Cat. No.: B1670479
CAS No.: 99-30-9
M. Wt: 207.01 g/mol
InChI Key: BIXZHMJUSMUDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-nitroaniline, also known as this compound, is an organic compound with the chemical formula C₆H₄Cl₂N₂O₂. It is a colorless crystalline solid that is soluble in alcohol and ether. This compound is widely used as a fungicide and mold inhibitor, primarily in agricultural settings to control mold and fungal infections on fruits, vegetables, and grains .

Mechanism of Action

Target of Action

Dichloran, also known as Botran or DCNA, is primarily used as a fungicide . Its primary targets are various fungal species, including Botrytis, Monilinia, Rhizopus, Sclerotinia, and Sclerotium .

Mode of Action

Dichloran’s mode of action is believed to involve chemically combining with biological amines and thiols . This interaction results in fungistatic activity, which generally leads to a reduction in fungal growth rates or interference with sporulation .

Pharmacokinetics

Dichloran is characterized by low aqueous solubility and volatility . Based on its chemical properties, it may leach into groundwater . . These properties can impact the bioavailability of Dichloran in the environment and organisms.

Result of Action

The primary result of Dichloran’s action is the reduction of fungal growth rates and interference with sporulation . This can lead to a decrease in the population of targeted fungal species, thereby controlling fungal diseases in many fruits, vegetables, ornamental diseases, and field crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dichloran. For instance, its low aqueous solubility and volatility suggest that it may be more effective in dry environments . Additionally, its persistence in soils indicates that it may remain active for longer periods in soil environments compared to aquatic ones . Its potential to leach into groundwater highlights the need for careful management to prevent contamination of water resources .

Safety and Hazards

Dichloran is combustible and gives off irritating or toxic fumes (or gases) in a fire . It is moderately toxic to mammals but is not expected to bioaccumulate . Exposure may damage reproduction and/or development . It is moderately toxic to most aquatic organisms, birds, honeybees, and earthworms .

Preparation Methods

2,6-Dichloro-4-nitroaniline is typically synthesized through the chlorination of benzoic acid. The process involves the reaction of benzoic acid with phosphorus trichloride to form benzoyl chloride, which then reacts with ammonium hypochlorite to produce dichloran . The industrial production of dichloran follows similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

2,6-Dichloro-4-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.

Comparison with Similar Compounds

2,6-Dichloro-4-nitroaniline is often compared to other fungicides such as pentachloronitrobenzene and hexachlorobenzene. While pentachloronitrobenzene is also effective as a fungicide, it is a suspected carcinogen, making dichloran a safer alternative . Hexachlorobenzene, another related compound, is used as a wood preservative but has different applications compared to dichloran .

Similar compounds include:

This compound’s unique combination of efficacy and lower toxicity makes it a preferred choice in many applications.

Properties

IUPAC Name

2,6-dichloro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXZHMJUSMUDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2, Array
Record name DICHLORAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DICLORAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020426
Record name 1-Amino-2,6-dichloro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dichloran appears as yellow crystals or solid. Slight aniline odor. Used as a fungicide. Insoluble in water, but often formulated as a wettable powder (easily dispersed in water)., Yellow, odorless solid; [ICSC] Technical grade (>90% purity) is brownish yellow; [CHEMINFO], ODOURLESS YELLOW CRYSTALS.
Record name DICHLORAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dicloran
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3038
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DICLORAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

at 0.27kPa: 130 °C
Record name DICLORAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 77 °F (NTP, 1992), In water, 6.3 mg/L at 20 °C, Soluble in ethanol and acid; slightly soluble in DMSO, All in g/L at 20 °C: 34 acetone; 4.6 benzene; 12 chloroform; 60 cyclohexane; 40 dioxane; 19 ethyl acetate, SLIGHTLY SOL IN NON-POLAR SOLVENTS, Solubility in water at 20 °C: none
Record name DICHLORAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-DICHLORO-4-NITROANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1570
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICLORAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.28 (bulk)
Record name 2,6-DICHLORO-4-NITROANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1570
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000012 [mmHg], 0.16 mPa at 20 °C; 0.26 mPa /1.95X10-6 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: 0.00016
Record name DICHLORAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dicloran
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3038
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,6-DICHLORO-4-NITROANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1570
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICLORAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

As a fungicide, it delays germination and causes a severe check to hyphal growth. It is suggested that dicloran is a structurally non-specific toxicant exerting its effect by disorganizing cell growth and division in particular plant pathogens. The mode of action in test animals is not clear.
Record name 2,6-DICHLORO-4-NITROANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1570
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow needles from alcohol and acetic acid, Yellow crystals

CAS No.

99-30-9
Record name DICHLORAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Dichloro-4-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicloran [BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 2,6-dichloro-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Amino-2,6-dichloro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-4-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLORAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0BE9UC5J7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-DICHLORO-4-NITROANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1570
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICLORAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

374 to 378 °F (NTP, 1992), 195 °C
Record name DICHLORAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-DICHLORO-4-NITROANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1570
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICLORAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-nitroaniline
Reactant of Route 6
2,6-Dichloro-4-nitroaniline
Customer
Q & A

Q1: How does Dichloran inhibit fungal growth?

A1: While the exact mechanism of action remains unclear, research suggests Dichloran might disrupt fungal cell wall synthesis or interfere with essential metabolic processes. This inhibition leads to reduced colony size and a lower rate of colony spreading. [, , , ]

Q2: What is the chemical structure of Dichloran?

A2: Dichloran (2,6-dichloro-4-nitroaniline) is an aniline derivative with two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position.

Q3: What is the molecular formula and weight of Dichloran?

A3: Its molecular formula is C6H3Cl2N2O2, and its molecular weight is 207.02 g/mol.

Q4: In which media is Dichloran commonly incorporated, and what is its purpose?

A4: Dichloran is often added to fungal culture media like Malt Agar, Potato Dextrose Agar (PDA), and various Dichloran-based media (e.g., DRBC, DG18, DCPA). Its purpose is to limit the spreading of fast-growing molds such as Rhizopus and Mucor species, allowing other fungi to grow and be enumerated. [, , , , , , , , , , , , , ]

Q5: Does Dichloran affect all fungi equally?

A5: No, Dichloran's effect varies among fungal species. While it effectively restricts fast-spreading molds like Rhizopus stolonifer, it permits satisfactory growth of other molds and yeasts. [, , , , ]

Q6: Does Dichloran completely inhibit the growth of targeted fungi?

A6: Not necessarily. Dichloran primarily restricts colony diameter and spreading, but some fungal growth might still occur. [, , , ]

Q7: Are there fungi resistant to Dichloran's effects?

A7: Yes, some Rhizopus and Mucor species are not effectively inhibited by Dichloran alone, requiring the addition of Rose Bengal to the culture medium for control. []

Q8: What are the main applications of Dichloran in mycological research?

A8: Dichloran is primarily used for: * Enumeration of fungi in food and environmental samples: It allows for more accurate fungal counts by preventing overgrowth of fast-spreading molds. [, , , , , ] * Isolation of specific fungal species: By inhibiting the growth of unwanted fungi, Dichloran enables the isolation and study of other species of interest. [, , ]

Q9: What are some alternatives to Dichloran in fungal culture media?

A9: Researchers have explored several alternatives to Dichloran, including: * Rose Bengal: Often used in combination with Dichloran, particularly for inhibiting Dichloran-resistant Rhizopus and Mucor species. [, ] * Auramine: Demonstrated potential as a mold-spreading inhibitor with similar effects to Dichloran. [] * Chemicals like Triton X-100, Tergitol NP-7, sodium deoxycholate, iprodione, propiconazole, and Maxim: Showed effectiveness in restricting colony spreading of specific molds like Eurotium amstelodami on DG18. []

Q10: Are there disadvantages to using Dichloran in fungal culture media?

A10: Yes, potential disadvantages include: * Variable efficacy: Its effectiveness can vary between fungal species, requiring adjustments in concentration or the use of additional inhibitors. [, , , ] * Potential underestimation of fungal populations: While Dichloran restricts colony spreading, it might still partially inhibit the growth of some fungi, potentially leading to lower counts than the actual population. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.